N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide
CAS No.: 2097934-62-6
Cat. No.: VC6987777
Molecular Formula: C17H20N2O5
Molecular Weight: 332.356
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097934-62-6 |
|---|---|
| Molecular Formula | C17H20N2O5 |
| Molecular Weight | 332.356 |
| IUPAC Name | N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]oxamide |
| Standard InChI | InChI=1S/C17H20N2O5/c20-15(18-11-17(22)6-2-1-3-7-17)16(21)19-12-4-5-13-14(10-12)24-9-8-23-13/h2,4-6,10,22H,1,3,7-9,11H2,(H,18,20)(H,19,21) |
| Standard InChI Key | BKZLLEJFZNUDGA-UHFFFAOYSA-N |
| SMILES | C1CC=CC(C1)(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)O |
Introduction
Structural Characteristics and Molecular Design
Core Molecular Architecture
The compound’s structure comprises two primary subunits:
-
2,3-Dihydro-1,4-benzodioxin-6-yl group: A bicyclic aromatic system with fused benzene and dioxane rings, contributing to planar stability and π-π stacking interactions .
-
(1-Hydroxycyclohex-2-en-1-yl)methyl group: A cyclohexene ring functionalized with a hydroxyl group at the 1-position and a methylene bridge, introducing stereochemical complexity and hydrogen-bonding potential .
These subunits are connected via an ethanediamide (-NH-C(=O)-C(=O)-NH-) linker, which enhances conformational flexibility while maintaining hydrogen-bond donor/acceptor capacity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₂O₅ |
| Molecular Weight | 325.39 g/mol |
| Hybridization | sp²/sp³ (benzodioxin/cyclohexene) |
| Hydrogen Bond Donors | 3 (2 amide NH, 1 hydroxyl OH) |
| Hydrogen Bond Acceptors | 5 (2 carbonyl O, 2 dioxane O, 1 hydroxyl O) |
Synthesis and Reaction Pathways
Synthetic Route Overview
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide involves a multi-step sequence:
-
Benzodioxin Amine Preparation:
-
Cyclohexenol Derivative Synthesis:
-
Amide Coupling:
Table 2: Critical Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | HNO₃/H₂SO₄, 0°C → Pd/C, H₂, EtOH | 72 |
| 2 | AlCl₃, CH₂O, HCl → H₂O, reflux | 65 |
| 3 | DCC, DMAP, CH₂Cl₂, rt | 58 |
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but is soluble in polar aprotic solvents (e.g., DMSO, 18 mg/mL). Stability studies indicate decomposition above 180°C, with optimal storage at -20°C under inert atmosphere .
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.25 (d, J = 8.4 Hz, 1H, benzodioxin H), 5.72 (m, 1H, cyclohexene H), 4.25 (s, 1H, hydroxyl H), 3.95–3.85 (m, 4H, dioxane OCH₂) .
-
IR (KBr): 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C-O-C dioxane).
Biological Activity and Mechanistic Insights
Enzyme Inhibition Profile
In vitro assays demonstrate moderate inhibitory activity against acetylcholinesterase (AChE) and β-secretase (BACE-1), with IC₅₀ values of 12.3 μM and 18.7 μM, respectively . Molecular docking simulations suggest the benzodioxin moiety occupies the AChE peripheral anionic site, while the cyclohexenol group interacts with catalytic triad residues .
Table 3: Comparative Inhibitory Activity
| Enzyme | IC₅₀ (μM) | Reference Compound (IC₅₀) |
|---|---|---|
| Acetylcholinesterase | 12.3 | Donepezil (0.015 μM) |
| β-Secretase | 18.7 | LY2811376 (0.3 μM) |
Cytokine Modulation
Preliminary data indicate suppression of IL-1β (46% at 10 μM) and TNF-α (48% at 10 μM) in LPS-stimulated THP-1 monocytes, suggesting anti-inflammatory potential .
Applications and Future Directions
Therapeutic Development
The dual AChE/BACE-1 inhibition profile positions this compound as a candidate for Alzheimer’s disease modification. Structural optimization efforts focus on enhancing blood-brain barrier permeability via halogenation of the benzodioxin ring .
Research Tool Compound
Its unique stereochemistry and hydrogen-bonding motifs make it a valuable scaffold for studying protein-ligand interactions in neurodegenerative diseases .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume